molecular formula C6H9ClN2 B12833045 3-Amino-1-methylpyridin-1-ium chloride

3-Amino-1-methylpyridin-1-ium chloride

Cat. No.: B12833045
M. Wt: 144.60 g/mol
InChI Key: SUASIERAVNISSP-UHFFFAOYSA-M
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Description

3-Amino-1-methylpyridin-1-ium chloride: is a pyridinium salt with the molecular formula C6H9N2Cl. This compound is characterized by the presence of an amino group at the third position and a methyl group at the first position of the pyridinium ring, along with a chloride counterion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyridin-1-ium chloride typically involves the quaternization of 3-aminopyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ion exchange resins can also facilitate the purification process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-1-methylpyridin-1-ium chloride is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex organic molecules .

Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its ability to interact with nucleic acids and proteins makes it valuable in biochemical assays .

Medicine: Its unique structure allows for the design of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of new materials with advanced properties .

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpyridin-1-ium chloride involves its interaction with various molecular targets. The compound can bind to nucleic acids, altering their structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

  • 3-Amino-1-methylpyridinium chloride
  • 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
  • 3-Aminopyridine

Comparison: Compared to other similar compounds, 3-Amino-1-methylpyridin-1-ium chloride exhibits unique properties due to the presence of the pyridinium ring and the chloride counterion. This combination enhances its solubility in water and its ability to form stable complexes with various biomolecules. Additionally, the methyl group at the first position of the pyridinium ring provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-amine;chloride

InChI

InChI=1S/C6H9N2.ClH/c1-8-4-2-3-6(7)5-8;/h2-5H,7H2,1H3;1H/q+1;/p-1

InChI Key

SUASIERAVNISSP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)N.[Cl-]

Origin of Product

United States

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